4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile
Overview
Description
4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile: is an organic compound with the chemical formula C11H7ClN2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Scientific Research Applications
Corrosion Inhibition Properties
Quinoline derivatives, including those related to 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile, have been studied for their corrosion inhibition properties. Computational studies have focused on the adsorption and corrosion inhibition of novel quinoline derivatives on iron surfaces. These studies reveal insights into the relationship between corrosion inhibition and various global reactivity descriptors, demonstrating the potential effectiveness of these compounds in protecting against corrosion in metals (Erdoğan et al., 2017).
Synthesis and Derivative Formation
Research into the synthesis of quinoline derivatives has yielded insights into creating various compounds, starting from related chemical structures. The findings from these studies contribute to a broader understanding of the synthetic pathways and potential applications of quinoline derivatives in different scientific fields (Gomaa, 2003).
Electrophilicity and Nucleophilicity
The electrophilicity and nucleophilicity of quinoline derivatives, including structures related to this compound, have been examined. This type of research is crucial for understanding how these compounds interact at a molecular level, which can have implications for their use in various chemical and pharmaceutical processes (Ibrahim & El-Gohary, 2016).
Fluorescent Dye Applications
Some quinoline derivatives exhibit properties that make them suitable as green fluorescent dyes. Their synthesis and characterization have been a subject of study, indicating potential applications in areas like bio-imaging and molecular tagging (Enoua et al., 2012).
Antimicrobial Activity
The antimicrobial activity of quinoline derivatives has been explored, with some compounds showing moderate activities against a range of bacteria and fungi. This area of research is significant for the potential development of new antimicrobial agents (Hagrs et al., 2015).
Chemosensor Applications
Quinoline derivatives have been investigated for their potential use as chemosensors, particularly in detecting metal ions like cadmium. Such applications are important in environmental monitoring and food safety (Prodi et al., 2001).
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile typically involves multiple steps. One common method includes the following steps:
Synthesis of 6-cyano-7-methoxy-4-quinolinone: This step involves the reaction of appropriate starting materials with polyphosphoric acid at elevated temperatures.
Formation of 6-cyano-7-methoxy-4-chloroquinoline: The intermediate from the previous step is reacted with thionyl chloride under reflux conditions.
Final step: The resulting compound is then subjected to further reactions to introduce the hydroxy group at the 7th position and the nitrile group at the 3rd position
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxy and methoxy groups can participate in oxidation and reduction reactions.
Condensation Reactions: The compound can undergo condensation reactions with other carbonyl-containing compounds.
Common Reagents and Conditions:
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Properties
IUPAC Name |
4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c1-16-10-2-7-8(3-9(10)15)14-5-6(4-13)11(7)12/h2-3,5,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIORUBTUDLGIII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621983 | |
Record name | 4-Chloro-6-methoxy-7-oxo-1,7-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263149-10-6 | |
Record name | 4-Chloro-6-methoxy-7-oxo-1,7-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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